Quinoxaline-2-carbonyl chloride

Catalog No.
S714841
CAS No.
54745-92-5
M.F
C9H5ClN2O
M. Wt
192.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxaline-2-carbonyl chloride

CAS Number

54745-92-5

Product Name

Quinoxaline-2-carbonyl chloride

IUPAC Name

quinoxaline-2-carbonyl chloride

Molecular Formula

C9H5ClN2O

Molecular Weight

192.6 g/mol

InChI

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H

InChI Key

SOPDQKNXOCUBSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

Potential Anti-Cancer Agent

QNC has been investigated for its potential to inhibit the growth of various cancer cell lines. Studies have shown that QNC exhibits cytotoxic activity against human prostate, breast, and lung cancer cells in vitro []. The mechanism of action is still under investigation, but it is believed to involve the disruption of DNA replication and cell cycle progression [].

Exploration in Medicinal Chemistry

Due to its reactive nature, QNC serves as a useful building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in the development of new anti-cancer drugs, anti-inflammatory agents, and anti-microbial compounds [].

Molecular Structure Analysis

The key feature of quinoxaline-2-carbonyl chloride is the presence of a quinoxaline ring system (a six-membered heterocyclic ring containing two nitrogen atoms) fused with a carbonyl chloride functional group (C=O-Cl). This combination makes the molecule a reactive acylating agent [1]. The aromatic nature of the quinoxaline ring provides stability, while the carbonyl chloride group is susceptible to nucleophilic attack, allowing for its use in various chemical transformations.


Chemical Reactions Analysis

Synthesis
Reactions

The primary application of quinoxaline-2-carbonyl chloride lies in its reactivity with nucleophiles. Here are some notable reactions:

  • Acylation of α-hydroxy acids: Quinoxaline-2-carbonyl chloride reacts with chiral α-hydroxy carboxylic acids to form UV and fluorescent derivatives. These derivatives find use in various analytical techniques [1].
  • Synthesis of quinoxaline-carbohydrate hybrids: Research has explored the use of quinoxaline-2-carbonyl chloride to synthesize novel DNA-interactive compounds. These hybrids combine a quinoxaline moiety with disaccharide units, potentially impacting DNA interactions [2].
Decomposition

Physical And Chemical Properties Analysis

  • Melting Point: 113-115 °C [3]
  • Storage: Due to potential decomposition, it is recommended to store quinoxaline-2-carbonyl chloride under refrigeration [3].
  • Solubility: Data on specific solubility is limited, but due to the presence of the chloride group, it is likely to have some solubility in polar organic solvents like dichloromethane or dimethylformamide.

Quinoxaline-2-carbonyl chloride is likely to possess several hazards:

  • Corrosivity: The presence of the acyl chloride group makes it a corrosive agent, potentially causing irritation or burns upon contact with skin or eyes.
  • Lacrimation: Exposure to the vapors can irritate the respiratory tract and cause tearing.
  • Reactivity: It can react violently with water or moisture, releasing hydrochloric acid gas, which is toxic and corrosive.

Due to the lack of extensive research on this specific compound, it is crucial to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when working with quinoxaline-2-carbonyl chloride.

Please note

The information provided is based on available scientific research on the structure and functional groups of quinoxaline-2-carbonyl chloride. Specific details on its mechanism of action in biological systems are not available due to the limited research focus on this compound itself.

Cited Sources:

  • Sigma-Aldrich:
  • Pubchem: )

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54745-92-5

Wikipedia

Quinoxaline-2-carbonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types